Cas no 93102-05-7 (benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine)

benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine structure
93102-05-7 structure
Product Name:benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine
CAS No:93102-05-7
MF:C13H23NOSi
MW:237.413324594498
MDL:MFCD00674005
CID:61605
PubChem ID:24866346
Update Time:2024-12-09

benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine Chemical and Physical Properties

Names and Identifiers

    • N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
    • N-Benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine
    • Benzenemethanamine, N-(methoxymethyl)-N-[(trimethylsilyl)methyl]-
    • Benzyl-methoxymethyl-trimethylsilanylmethyl-amine
    • N-(methoxymethyl)-1-phenyl-N-(trimethylsilylmethyl)methanamine
    • N-(Methoxymethyl)-N-
    • N-(Methoxymethyl)-N-(trimethylsilylmethyl)-benzylamine
    • N-(Methoxymethyl)-N-[(trimethylsilyl-methyl]-benzylamine
    • N-Benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine
    • N-Benzyl-N-(methoxymethyl)trimethylsilylmethylamine
    • benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine
    • n-methoxymethyl-n-(trimethylsilylmethyl)benzylamine
    • N-Benzyl-1-methoxy-N-[(trimethylsilyl)methyl]methanamine
    • Benzen
    • N-(Methoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine (ACI)
    • (Benzyl)(methoxymethyl)(trimethylsilanylmethyl)amine
    • (Benzyl)(methoxymethyl)-N-[(trimethylsilyl)methyl]amine
    • [(Methyloxy)methyl](phenylmethyl)[(trimethylsilyl)methyl]amine
    • [(N-Benzyl-N-methoxymethylamino)methyl]trimethylsilane
    • N-(Methoxymethyl)(phenyl)-N-[(trimethylsilyl)methyl]methanamine
    • N-(Methoxymethyl)-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]amine
    • N-(Methoxymethyl)-N-(trimethylsilylmethyl)-N-benzylamine
    • N-Benzyl-N-methoxymethyl-N-[(trimethylsilyl)methyl]amine
    • NSC 601818
    • N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methyl amine
    • N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methylamine
    • n-(methoxymethyl)(phenyl)-n-((trimethylsilyl) methyl)methanamine
    • N-benzyl-N-(methoxymethyl)tri-methylsilylmethylamine
    • N-benzyl-N-(methoxymethyl)-N-trimethylsilylmethyl amine
    • BP-12704
    • N-(methoxymethyl)-N-(trimethylsilylmethyl)benzyl-amine
    • N-benzyl-N(methoxymethyl)-N-trimethylsilylmethylamine
    • N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methan-amine
    • 93102-05-7
    • N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl) methylamine
    • N-(Methoxymethyl)-N-[(Trimethylsilyl)Methyl]Benzenemethanamine(>90%)
    • N-methoxymethyl-N-(phenylmethyl)tri-methylsilylmethylamine
    • n-benzyl-1-methoxy-n-((trimethylsilyl)methyl)-methanamine
    • N-benzyl(methoxy)-N-((trimethylsilyl)methyl)methanamine
    • N-(methoxymethyl)-N-(trimethylsilylmethyl) benzylamine
    • N-benzyl-N(methoxymethyl)trimethylsilylmethylamine
    • AM87445
    • NSC-601818
    • PB24674
    • N-benzyl-1-methoxy-N-((trimethylsilyl)-methyl)methanamine
    • F0001-2246
    • n-benzyl-1-methoxy-n-[(trimethylsilyl) methyl]methanamine
    • GS-3053
    • benzyl-methoxymethyltrimethylsilanylmethylamine
    • A21270
    • N-benzyl-N-(methoxymethyl) trimethylsilylmethylamine
    • MFCD00674005
    • N-benzyl-1-methoxy-N-[(trimethylsilyl)methyl)methanamine
    • BB 0263001
    • EN300-54483
    • N-(methoxylmethyl)-N-(trimethylsilylmethyl)-benzylamine
    • N-benzyl-N-(methoxymethyl)trimethylsilylmethyl-amine
    • N-benzyl-N-methoxymethyl-N-trimethylsilylmethylamine
    • A905491
    • DTXSID30326563
    • benzyl(methoxymethyl)-trimethylsilylmethylamine
    • N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, 96%
    • N-(Methoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine (>90%)
    • N-(METHOXYMETHYL)-N-[(TRIMETHYLSILYL)METHYL]-BENZENEMETHANAMINE
    • CS-0010304
    • N-(METHOXYMETHYL)-N-((TRIMETHYLSILYL)METHYL)(PHENYL)METHANAMINE
    • N-Methoxymethyl-N-(Trimethylsilylmethyl)Benzylamine, 94%
    • N-methoxymethyl-N-trimethylsilylmethyl benzyl amine
    • N-benzyl-N-methoxymethyl-N-(tri-methylsilylmethyl)-amine
    • benzyl(methoxymethyl)trimethylsilanylmethylamine
    • N(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
    • benzyl methoxymethyl trimethylsilylmethyl amine
    • SY001990
    • N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine
    • AKOS009156524
    • J-800249
    • N-benzyl-N-methoxymethyl-N-(trimethylsilylmethyl)amine
    • n-methoxymethyl-n-trimethylsilylmethylbenzyl amine
    • BCP27203
    • N-benzyl-N-methoxymethyl-N-(trimethylsilyl)methylamine
    • S00978
    • Benzyl(methoxymethyl)trimethylsilylmethylamine
    • N-benzyl-N-(methoxymethyl)-trimethylsilylmethylamine
    • N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, tech grade
    • n-benzyl-1-methoxy-n-[(trimethylsilyl)-methyl]methanamine
    • NSC601818
    • N-Benzyl-1-methoxy-N-[(trimethylsilyl)methyl]methylamine
    • B1938
    • N-Methoxymethyl-N-trimethylsilylmethylbenzylamine
    • N-(methoxylmethyl)-N-(trimethylsilylmethyl)benzylamine
    • N-benzyl-N-methoxymethyl-N-(trimethylsilylmethyl)-amine
    • N-benzyl-1-methoxy-N-(trimethylsilylmethyl)methanamine
    • SCHEMBL102928
    • LB-0211
    • N-methoxymethyl-N-(phenylmethyl)trimethylsilylmethylamine
    • N-(methoxymethyl)(phenyl)-N-((trimethylsilyl)methyl)methanamine
    • FT-0649644
    • J-640250
    • N-benzyl -1-methoxy-N-[(trimethylsilyl)methyl]methanamine
    • C13H23NOSi
    • N-methoxymethyl-N-trimethylsilylmethyl-benzylamine
    • N-benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine
    • AC-5090
    • RPZAAFUKDPKTKP-UHFFFAOYSA-N
    • N-benzyl-N-(methoxymethyl)trimethyl-silylmethylamine
    • BBL103310
    • STL557120
    • DB-011187
    • N-Benzyl-N-(methoxymethyl)trimethylsilylmethylamine;N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine
    • MDL: MFCD00674005
    • Inchi: 1S/C13H23NOSi/c1-15-11-14(12-16(2,3)4)10-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3
    • InChI Key: RPZAAFUKDPKTKP-UHFFFAOYSA-N
    • SMILES: [Si](C)(C)(C)CN(COC)CC1C=CC=CC=1
    • BRN: 4311216

Computed Properties

  • Exact Mass: 237.15500
  • Monoisotopic Mass: 237.155
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.5
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: liquid
  • Density: 0.928 g/mL at 25 °C(lit.)
  • Boiling Point: 78°C/0.6mmHg(lit.)
  • Flash Point: Fahrenheit: 150.8 ° f < br / > Celsius: 66 ° C < br / >
  • Refractive Index: n20/D 1.492(lit.)
  • Solubility: Soluble in chloroform, ethyl acetate.
  • PSA: 12.47000
  • LogP: 3.38820
  • Sensitiveness: Moisture & Light Sensitive
  • Solubility: Not determined

benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NA 1993 / PGIII
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S37/39
  • Hazardous Material Identification: Xi
  • HazardClass:3
  • PackingGroup:
  • Storage Condition:0-10°C
  • Risk Phrases:R36/37/38

benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
420697-5G
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine
93102-05-7
5g
¥171.58 2023-12-06
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
420697-25G
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine
93102-05-7
25g
¥451.88 2023-12-06
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
420697-100G
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine
93102-05-7
100g
¥1597.21 2023-12-06
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB04085-500g
N-(methoxymethyl)-1-phenyl-n-(trimethylsilylmethyl)methanamine
93102-05-7 95
500g
$245 2021-06-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-XY203-5g
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine
93102-05-7 90%
5g
108CNY 2021-05-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-XY203-1g
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine
93102-05-7 90%
1g
52CNY 2021-05-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N813733-100g
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
93102-05-7 90%
100g
¥457.00 2022-09-28
TRC
M264620-5g
N-(Methoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine (>90%)
93102-05-7
5g
$ 150.00 2023-09-07
TRC
M264620-25g
N-(Methoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine (>90%)
93102-05-7
25g
$ 402.00 2023-09-07
TRC
M264620-50g
N-(Methoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine (>90%)
93102-05-7
50g
$ 627.00 2023-09-07

benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine Production Method

Production Method 1

Reaction Conditions
1.1 1 h, 0 °C; 3 h, 10 - 15 °C
1.2 Reagents: Potassium carbonate ;  overnight, rt
Reference
Oxazole compound with antifungal activity and preparation method
, China, , ,

Production Method 2

Reaction Conditions
1.1 Solvents: Water
Reference
Preparation of heterocyclyl-substituted diazabicyclooctanes having selective 5-HT1Dα antagonist activity
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Catalysts: Potassium carbonate ;  rt → 0 °C
1.2 30 min, 0 °C; 1 h, 0 °C; 20 min, 0 °C → rt
Reference
Improved process for production of N-methoxymethyl trimethylsilylmethylamines by base-catalyzed methoxymethylation with paraformaldehyde in methanol
, Germany, , ,

Production Method 4

Reaction Conditions
1.1 Solvents: Water ;  0.5 h, 0 °C; 1 h, 0 °C; 3 h, 10 - 15 °C
1.2 Reagents: Potassium carbonate ;  2 h
Reference
A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition
Kotian, Pravin L.; Lin, Tsu-Hsing; El-Kattan, Yahya; Chand, Pooran, Organic Process Research & Development, 2005, 9(2), 193-197

Production Method 5

Reaction Conditions
1.1 Solvents: Acetonitrile ;  rt; 16 h, reflux; reflux → rt
1.2 Solvents: Water ;  0 °C; 1 h, 0 °C; 2 h, 10 - 15 °C
1.3 Reagents: Potassium carbonate ;  170 min, rt
Reference
Synthesis of novel 4-substituted imidazolidines
Gao, Bin-heng; Chen, Ken; Xu, Liang, Hecheng Huaxue, 2011, 19(3), 291-294

Production Method 6

Reaction Conditions
1.1 Solvents: Water ;  0 °C; 1 h, 0 °C
1.2 Reagents: Potassium carbonate ;  -5 °C
1.3 -5 °C; overnight, -5 °C → rt
Reference
Method for synthesizing N-methoxymethyl-N-(trimethylsilylmethyl)benzylamine
, China, , ,

Production Method 7

Reaction Conditions
1.1 Solvents: Water
1.2 Reagents: Potassium carbonate
Reference
Use of N-[(trimethylsilyl)methyl]amino ethers as capped azomethine ylide equivalents
Padwa, Albert; Dent, William, Journal of Organic Chemistry, 1987, 52(2), 235-44

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Water ;  0 °C; 2 h, rt
Reference
Preparation of pyrazolo[4,3-d]pyrimidin-7(6H)-one derivatives as PDE9 inhibitors
, World Intellectual Property Organization, , ,

Production Method 9

Reaction Conditions
1.1 20 min, 0 °C; 1 h, 0 °C; 0 °C → 15 °C; 15 min, 10 - 15 °C
Reference
Synthesis of methyl pyrrolidine-3-carboxylate
Xie, Honglei; Jia, Yunhong; Cai, Dong, Huaxue Tongbao, 2011, 74(9), 850-852

Production Method 10

Reaction Conditions
1.1 Solvents: Methanol
Reference
Small molecule inhibitors of Myc/Max dimerization and Myc-induced cell transformation
Shi, Jin; Stover, James S.; Whitby, Landon R.; Vogt, Peter K.; Boger, Dale L., Bioorganic & Medicinal Chemistry Letters, 2009, 19(21), 6038-6041

Production Method 11

Reaction Conditions
1.1 Solvents: Methanol ;  0 °C; 20 min, 0 °C; 3 h, rt
1.2 Reagents: Potassium carbonate ;  1 h, rt
Reference
Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer
Tang, Lin; Wu, Weibin; Zhang, Cunlong; Shi, Zhichao; Chen, Dawei; et al, Bioorganic Chemistry, 2021, 114,

Production Method 12

Reaction Conditions
1.1 0 °C; 20 min, 0 °C; 3 h, rt
1.2 Reagents: Potassium carbonate ;  1 h, rt
Reference
Fluorine-containing substituted benzimidazole derivatives and their application in preparing drugs for prevention and treatment of PARP (poly (ADP-ribose) polymerase)-related diseases
, World Intellectual Property Organization, , ,

Production Method 13

Reaction Conditions
1.1 60 min, 0 °C; 1.5 h, 0 °C; 3 h, 10 - 15 °C
1.2 Reagents: Potassium carbonate ;  overnight, 10 - 15 °C; 15 min, rt
Reference
Bronsted Acid or Lewis Acid Catalyzed [3+3] Cycloaddition of Azomethine Imines with N-Benzyl Azomethine Ylide: A Facile Access to Bicyclic N-Heterocycles
Li, Shuo-ning; Yu, Bin; Liu, Jia; Li, Hong-lian; Na, Risong, Synlett, 2016, 27(2), 282-286

Production Method 14

Reaction Conditions
1.1 0.5 h, 0 °C; 0 °C → rt; 3 h, rt
1.2 Reagents: Potassium carbonate ;  1 h, rt
Reference
Discovery of 2-(1-(3-(4-chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: a potent poly(ADP-ribose) polymerase (PARP) inhibitor for treatment of cancer
Min, Rui ; Wu, Weibin; Wang, Mingzhong; Tang, Lin; Chen, Dawei; et al, Molecules, 2019, 24(10),

Production Method 15

Reaction Conditions
1.1 Solvents: Water ;  10 min, 0 °C; 2 h, 0 °C
1.2 Reagents: Potassium carbonate ;  30 min, 0 °C
Reference
Stereo-, Regio-, and Chemoselective [3 + 2]-Cycloaddition of (2E,4E)-Ethyl 5-(Phenylsulfonyl)penta-2,4-dienoate with Various Azomethine Ylides, Nitrones, and Nitrile Oxides: Synthesis of Pyrrolidine, Isoxazolidine, and Isoxazoline Derivatives and a Computational Study
Sankar, Ulaganathan; Surya Kumar, Ch. Venkata; Subramanian, V.; Balasubramanian, K. K.; Mahalakshimi, S., Journal of Organic Chemistry, 2016, 81(6), 2340-2354

Production Method 16

Reaction Conditions
1.1 Solvents: Methanol ,  Water ;  0.5 h, 0 °C; 1 h, 0 °C; 3 h, 10 - 15 °C
1.2 Reagents: Potassium carbonate ;  2 h
Reference
Process for preparation of chiral 4-(hydroxymethyl)pyrrolidin-3-ols
, United States, , ,

Production Method 17

Reaction Conditions
Reference
Chemistry of organosilicon compounds. 195. N-(Trimethylsilylmethyl)aminomethyl ethers as azomethine ylide synthons. A new and convenient access to pyrrolidine derivatives
Hosomi, Akira; Sakata, Yasuyuki; Sakurai, Hideki, Chemistry Letters, 1984, (7), 1117-20

Production Method 18

Reaction Conditions
1.1 rt → 0 °C; 10 min, 0 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ;  0 °C; 1 h, 0 °C; 72 h, rt
Reference
Preparation of 1,2,3,3a,8,8a-hexahydro-2,7a-diazacyclopenta[a]inden-7-ones and related compounds as nicotinic acetylcholine receptor ligands useful in modulating cholinergic function and in the treatment of addictive disorders
, World Intellectual Property Organization, , ,

Production Method 19

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Water ;  16 h, 0 - 25 °C
Reference
Design, synthesis, and validation of a β-turn mimetic library targeting protein-protein and peptide-receptor interactions
Whitby, Landon R.; Ando, Yoshio; Setola, Vincent; Vogt, Peter K.; Roth, Bryan L.; et al, Journal of the American Chemical Society, 2011, 133(26), 10184-10194

benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine Raw materials

benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine Preparation Products

benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:93102-05-7)N-(甲氧甲基)-N-(三甲基硅甲基)苄胺
Order Number:LE26836903
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:59
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:93102-05-7)benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine
Order Number:A905491
Stock Status:in Stock
Quantity:500g/1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:20
Price ($):221.0/377.0
Email:sales@amadischem.com
Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:93102-05-7)N-(甲氧甲基)-N-(三甲基硅甲基)苄胺
LE26836903
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:93102-05-7)benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine
A905491
Purity:99%/99%
Quantity:500g/1kg
Price ($):221.0/377.0
Email